Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903125
InChI: InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

CAS No.:

Cat. No.: VC15903125

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate -

Specification

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Standard InChI InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21)
Standard InChI Key HUMDFNKLONDRRT-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Geometry

Core Framework and Substituent Effects

The compound features a quinoline backbone fused with a phenyl ring at position 4 and an acetoxy group at position 3. The quinoline system adopts a planar configuration, while the phenyl substituent introduces steric bulk and electronic effects. X-ray crystallographic studies of analogous compounds reveal that the dihydroquinoline ring is nearly planar, with deviations arising from substituent interactions . For example, in ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate, the phenyl ring forms a dihedral angle of 11.64° with the quinoline plane, suggesting moderate conjugation . The acetoxy group at position 3 adopts a conformation nearly perpendicular to the quinoline plane, minimizing steric clashes.

Spectroscopic and Computational Data

  • Molecular Formula: C₁₈H₁₅NO₃

  • Molecular Weight: 293.3 g/mol

  • IUPAC Name: methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate

  • SMILES: COC(=O)CC1=C(C2=C(C=CC=C2)NC1=O)C3=CC=CC=C3

Density functional theory (DFT) calculations predict electrophilic reactivity at the carbonyl oxygen (C2=O) and nucleophilic character at the acetoxy methyl group. The HOMO-LUMO gap of 4.2 eV (estimated for analogues) suggests moderate stability under physiological conditions .

Table 1: Comparative Structural Properties of Quinolin-3-yl Acetate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Planarity (RMSD, Å)Dihedral Angle (°)
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetateC₁₈H₁₅NO₃293.30.01267.09
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetateC₂₀H₁₉NO₃321.40.01586.83
Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenylamino)methyl)phosphonateC₂₀H₂₄N₂O₅P412.40.01872.34

Synthesis and Reaction Optimization

Multi-Component One-Pot Synthesis

The compound is synthesized via a three-component reaction involving:

  • Quinoline precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Acetylating agent: Methyl chloroacetate

  • Arylating agent: Phenylboronic acid

Reaction conditions typically involve Pd(OAc)₂ catalysis in aqueous ethanol at 80°C for 12 hours, yielding 68–72% purified product . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .

Mechanistic Insights

The reaction proceeds through:

  • Coordination: Pd(II) activates the quinoline aldehyde.

  • Nucleophilic attack: Methyl chloroacetate attacks the activated carbonyl.

  • Suzuki coupling: Phenylboronic acid undergoes cross-coupling at position 4.

Key intermediates include a palladium-enolate complex, characterized by IR absorption at 1675 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 7.8–8.2 ppm (quinoline protons) .

Table 2: Optimization of Synthetic Parameters

ParameterStandard ConditionsOptimized ConditionsYield Improvement
CatalystPd(OAc)₂ (5 mol%)Pd(OAc)₂ (7 mol%)+12%
SolventEthanol/H₂O (3:1)DMF/H₂O (2:1)+9%
Temperature80°C100°C (microwave)+15%
Reaction Time12 hours2 hoursNo loss

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against human cancer cell lines:

  • HeLa (cervical cancer): IC₅₀ = 16.6 ± 0.9 µM

  • A549 (lung adenocarcinoma): IC₅₀ = 29.4 ± 0.5 µM

  • MCF-7 (breast cancer): IC₅₀ = 0.3 ± 0.1 µM

Mechanistic studies indicate G2/M phase arrest (HeLa) and mitochondrial apoptosis via Bax/Bcl-2 ratio modulation . Comparative analysis shows 30-fold higher potency than 5-fluorouracil in MCF-7 cells .

Analgesic and Anti-Inflammatory Effects

In rodent models, structural analogues demonstrate:

  • Tail-flick latency: 14.2 ± 1.3 s (vs. 6.8 ± 0.9 s control) at 20 mg/kg

  • Carrageenan-induced edema: 48% inhibition at 50 mg/kg

The acetoxy group enhances blood-brain barrier permeability, while the quinoline core inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 2.1 µM .

Table 3: Pharmacokinetic and Toxicity Profile

ParameterValueMethod
LogP (octanol-water)2.8 ± 0.3HPLC
Plasma Protein Binding89.2%Equilibrium dialysis
LD₅₀ (oral, mice)>2000 mg/kgOECD Guideline 423
hERG InhibitionIC₅₀ = 18.9 µMPatch-clamp assay

Comparative Analysis with Structural Analogues

Electron-Withdrawing vs. Donor Substituents

  • 4-Chlorophenyl derivative: IC₅₀ = 12.4 µM (A549)

  • 4-Methoxyphenyl derivative: IC₅₀ = 24.7 µM (A549)

  • 3-Trifluoromethyl derivative: IC₅₀ = 9.8 µM (HeLa)

Electron-withdrawing groups enhance cytotoxicity by 40–60% compared to donor groups, likely through improved target binding .

Role of the Acetoxy Moiety

Replacing the methyl ester with:

  • Ethyl ester: 1.5× reduced activity (HeLa)

  • Free carboxylic acid: 4× reduced activity (MCF-7)

  • Amide derivatives: 2–3× improved BBB penetration

The methyl ester balances lipophilicity and metabolic stability, with a plasma half-life of 4.2 hours in rats .

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